
Isoquinolin-1-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolin-1-ylboronic acid is a chemical compound used for pharmaceutical testing . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention from chemists and pharmacologists over recent years . Efficient synthesis methods have been developed, including metal catalysts and catalyst-free processes in water . These methods provide creative inspiration and expand novel ideas for researchers in this field .Molecular Structure Analysis
Isoquinolin-1-ylboronic acid has a molecular formula of C9H8BNO2 . Its molecular weight is 172.98 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in a cyclic structure .Chemical Reactions Analysis
Boronic acid-based compounds, like Isoquinolin-1-ylboronic acid, have been studied for their chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has inspired the exploration of novel chemistries using boron .Physical And Chemical Properties Analysis
Isoquinolin-1-ylboronic acid has a density of 1.3±0.1 g/cm3 and a boiling point of 419.1±37.0 °C at 760 mmHg . It is recommended to be stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including Isoquinolin-1-ylboronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in the study of biological systems and processes.
Protein Manipulation and Modification
Boronic acids have been found to interact with proteins, allowing for their manipulation and modification . This has potential applications in the field of biochemistry and molecular biology.
Separation Technologies
Boronic acids, including Isoquinolin-1-ylboronic acid, have been used in separation technologies . This could be particularly useful in the purification of complex mixtures in chemical and biological research.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Given the biological activity of many boronic acids, this is a promising area of research.
Synthesis of Isoquinolones
Isoquinolin-1-ylboronic acid can be used in the synthesis of isoquinolones . Isoquinolones are important nitrogen-heterocyclic compounds having versatile biological and physiological activities .
Dyes Industry
Isoquinoline derivatives and isoquinolinium salts, which can be synthesized from Isoquinolin-1-ylboronic acid, have applications in the dyes industry .
Drug Candidates
Due to their versatile biological and physiological activities, isoquinoline derivatives and isoquinolinium salts are promising drug candidates . This makes the study of Isoquinolin-1-ylboronic acid particularly relevant in medicinal chemistry.
Safety and Hazards
The safety data sheet for Isoquinolin-1-ylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Zukünftige Richtungen
While specific future directions for Isoquinolin-1-ylboronic acid are not mentioned in the literature, the field of isoquinoline synthesis is a hot topic in organic and medicinal chemistry that needs development of new strategies . The exploration of novel chemistries using boron, such as in boronic acid-based compounds, is also an area of interest .
Wirkmechanismus
Target of Action
Isoquinolin-1-ylboronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions. The compound interacts with these targets to form new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, isoquinolin-1-ylboronic acid acts as a nucleophile. It is transferred from boron to palladium during the transmetalation step of the reaction . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic compounds .
Biochemical Pathways
They are often used in the synthesis of pharmaceuticals and fine chemicals, where they can influence a variety of biochemical pathways .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with biological molecules .
Result of Action
The primary result of isoquinolin-1-ylboronic acid’s action is the formation of new carbon-carbon bonds during Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and fine chemicals .
Action Environment
The action of isoquinolin-1-ylboronic acid can be influenced by various environmental factors. For instance, the rate of protodeboronation can be reduced by keeping the concentration of the boronic acid low . This is particularly useful when coupling unstable substrates . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reactions can be influenced by the choice of catalyst and the reaction conditions .
Eigenschaften
IUPAC Name |
isoquinolin-1-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUIQFODKHOTHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC2=CC=CC=C12)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-ylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

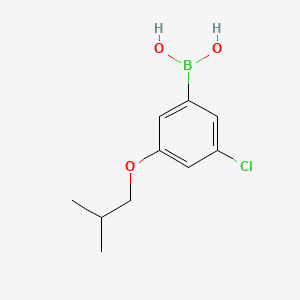
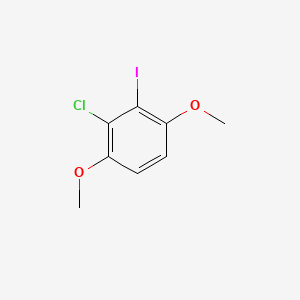
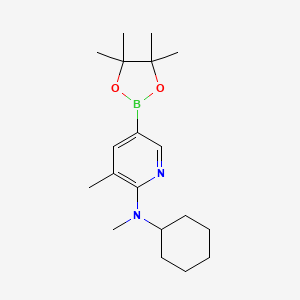
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)
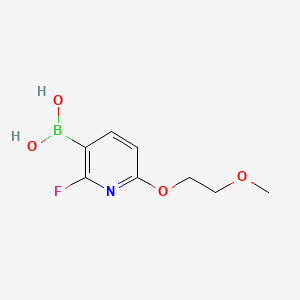


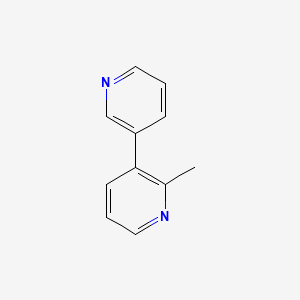

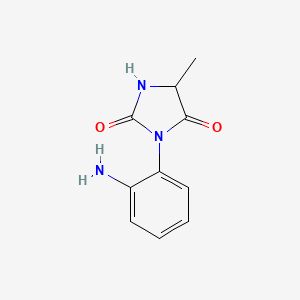
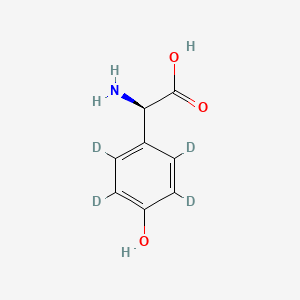
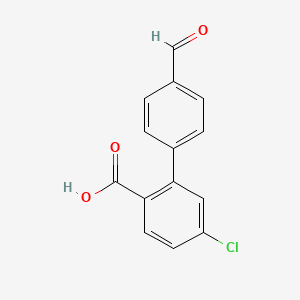
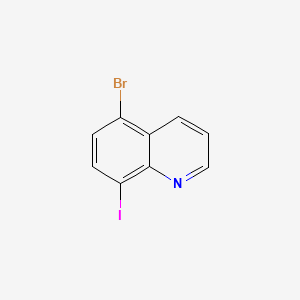
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)